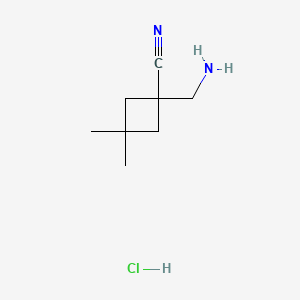
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an aminomethylating agent such as formaldehyde and ammonium chloride under acidic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be employed.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted cyclobutane derivatives.
科学研究应用
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride
- 1-(Aminomethyl)-2,2-dimethylcyclopropane-1-carbonitrile hydrochloride
- Aminomethyl propanol
Uniqueness
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties. This makes it a valuable scaffold in the design of molecules with specific spatial configurations and biological activities.
属性
CAS 编号 |
2913280-08-5 |
|---|---|
分子式 |
C8H15ClN2 |
分子量 |
174.67 g/mol |
IUPAC 名称 |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-7(2)3-8(4-7,5-9)6-10;/h3-5,9H2,1-2H3;1H |
InChI 键 |
CWWZGAUMPDMPDG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(CN)C#N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




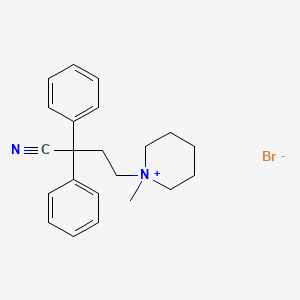
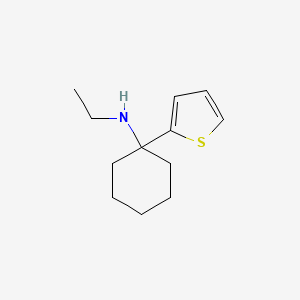
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
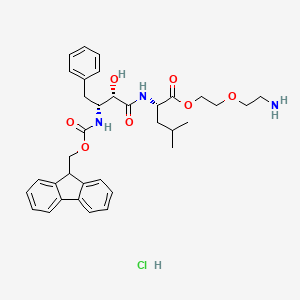
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
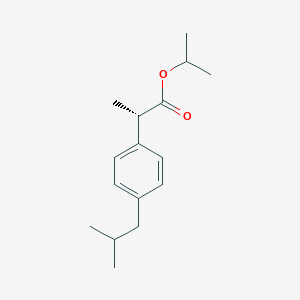



![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)
![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
